1,5-bis(propan-2-yl)-1H-imidazole-2-thiol
Overview
Description
1,5-bis(propan-2-yl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C9H16N2S and its molecular weight is 184.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry and Material Science
- Synthesis of Multidentate Ligands : Research on related imidazole compounds, such as the synthesis of polydentate N-heterocyclic biscarbenes, shows their potential in creating complex metal derivatives with unique properties, useful in catalysis and material science (Caballero et al., 2001).
- Design of Layered Crystalline Materials : The development of supramolecular structures using coordination chemistry and hydrogen bonds demonstrates the capacity for engineering molecular packing in crystals, a technique that could be applied using imidazole-thiol derivatives for advanced material applications (MacDonald et al., 2000).
Corrosion Inhibition and Protective Coatings
- Corrosion Inhibition Properties : Studies on benzimidazole derivatives incorporating imidazole-thiol groups reveal their effectiveness as corrosion inhibitors for metals in acidic environments, showcasing potential applications in industrial maintenance and protection (Ammal et al., 2018).
Catalysis and Synthetic Chemistry
- Reactive Imidazole Intermediates : The use of imidazole intermediates in synthesizing functional cyclic carbonates illustrates their role in facilitating organic transformations, potentially guiding the development of novel synthetic routes for related compounds (Olsson et al., 2014).
Antimicrobial Research
- Synthesis and Antimicrobial Activity : The creation of bis-imidazole derivatives and their evaluation for antimicrobial properties highlight the pharmaceutical and biomedical relevance of imidazole-based compounds, suggesting similar potential for "1,5-bis(propan-2-yl)-1H-imidazole-2-thiol" in antimicrobial research (Aparna et al., 2020).
Properties
IUPAC Name |
3,4-di(propan-2-yl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-6(2)8-5-10-9(12)11(8)7(3)4/h5-7H,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKAUEIJPSQTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=S)N1C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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